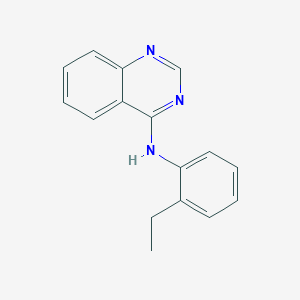

N-(2-ethylphenyl)quinazolin-4-amine

Description

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-(2-ethylphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C16H15N3/c1-2-12-7-3-5-9-14(12)19-16-13-8-4-6-10-15(13)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19) |

InChI Key |

ITUBKAHXWKGTFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 2-ethylphenyl isocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using automated reactors. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of microwave-assisted synthesis and metal-catalyzed reactions can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and substituted quinazolines, each with distinct biological activities .

Scientific Research Applications

Anticancer Activity

N-(2-ethylphenyl)quinazolin-4-amine and its derivatives have been investigated for their potential anticancer properties. Research has shown that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxic effects. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development in treating bacterial infections.

Case Study: Antimicrobial Properties

In vitro assays revealed that this compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism, contributing to its antimicrobial efficacy .

Inhibition of Drug Resistance Proteins

Recent studies have focused on the ability of quinazoline derivatives, including this compound, to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These proteins are known to contribute to drug resistance in cancer therapy.

Research Findings

A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory activities against BCRP and P-gp. The results indicated that modifications to the quinazoline structure could enhance inhibitory potency, providing insights into overcoming drug resistance in cancer treatments .

Role in Neurological Disorders

Quinazoline derivatives have been explored for their potential in treating neurological disorders such as Huntington's disease. The compound this compound may play a role in modulating pathways involved in neurodegeneration.

Research Insights

Studies have suggested that quinazoline-based compounds can act as inhibitors of specific signaling pathways implicated in neurodegenerative diseases, thus offering new therapeutic avenues .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its biological activity. The structure-activity relationship (SAR) studies provide valuable information on how modifications to the compound can enhance its pharmacological properties.

Research Findings Summary Table

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against breast cancer cells; IC50 values in micromolar range. |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; disrupts cell wall synthesis. |

| Drug Resistance Inhibition | Inhibits BCRP and P-gp; potential to overcome drug resistance in cancer therapy. |

| Neurological Disorders | Modulates pathways involved in neurodegeneration; potential treatment for Huntington's disease. |

| Synthesis & SAR | Various synthetic methods enhance biological activity through structural modifications. |

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-amine position of quinazoline plays a critical role in determining molecular interactions. Key analogs from the evidence include:

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Thermodynamic Stability: Derivatives with morpholino groups (e.g., ) exhibited enhanced thermal stability (>180°C) due to intramolecular hydrogen bonding .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-ethylphenyl)quinazolin-4-amine derivatives?

The synthesis typically involves sequential substitution reactions on the quinazoline core. For example, urea derivatives can react with morpholine or substituted anilines under reflux conditions to introduce the N-aryl group. Key steps include cyclization of anthranilic acid derivatives and subsequent functionalization via nucleophilic aromatic substitution. Reaction optimization often requires controlled temperature (e.g., 80–100°C) and catalysts like acetic acid . Characterization via ¹H/¹³C NMR and ESI-MS is critical to confirm purity and regioselectivity .

Q. How is the purity and structural integrity of this compound verified in experimental settings?

Analytical techniques include:

- Chromatography : TLC (Rf values in ethyl acetate/hexane) monitors reaction progress .

- Spectroscopy : ¹H NMR identifies proton environments (e.g., singlet for CH3 at δ ~2.5 ppm), while ¹³C NMR confirms carbon backbone integrity .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ peaks) .

- Melting Point Analysis : Sharp melting ranges (e.g., 168–170°C) indicate crystalline purity .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Initial screening often involves in vitro cytotoxicity assays against cancer cell lines (e.g., MGC-803, A549) using MTT or SRB protocols. IC50 values are calculated to rank potency. For example, analogs with IC50 <1 μM may advance to mechanism-of-action studies .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound derivatives for kinase inhibition?

3D-QSAR leverages molecular alignment and steric/electrostatic field analysis to correlate substituent effects with bioactivity. For morpholine-substituted analogs, bulky groups at the para-position of the phenyl ring enhance EGFR inhibition, while electron-withdrawing groups (e.g., -F, -Cl) improve binding affinity. Contour maps from CoMFA/CoMSIA studies visualize pharmacophoric requirements .

Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities for quinazoline-based kinase inhibitors?

Ensemble docking and molecular dynamics simulations account for protein flexibility. For example, discrepancies in HD (Hydrogen-Deuterium exchange) values between computational predictions (-7.6 kcal/mol) and experimental IC50 data (e.g., 0.18 μM) can arise from solvation effects or allosteric binding pockets. MM-PBSA/GBSA free-energy calculations refine binding mode predictions .

Q. How do structural modifications at the quinazoline C2 and C6 positions influence selectivity toward tyrosine kinases (e.g., EGFR vs. c-Src)?

- C2 Substituents : Methyl or morpholine groups increase steric complementarity with EGFR’s ATP-binding pocket.

- C6 Modifications : Methoxy or morpholinopropoxy chains enhance solubility and reduce off-target effects on c-Src. SAR studies show that N-(3-chloro-4-fluorophenyl) analogs exhibit >100-fold selectivity for EGFR over c-Src .

Q. What strategies mitigate metabolic instability in this compound derivatives during preclinical development?

- Bioisosteric Replacement : Substituting metabolically labile morpholine with piperazine improves microsomal stability.

- Prodrug Design : Esterification of hydroxyl groups (e.g., tetrahydro-2H-pyran-4-yloxy) enhances oral bioavailability .

- CYP450 Inhibition Assays : Liver microsome studies identify major metabolites for structural refinement .

Methodological Challenges

Q. How are conflicting cytotoxicity data resolved across different cell lines for quinazoline derivatives?

Discrepancies often arise from variable expression of target kinases (e.g., EGFR overexpression in A549 vs. low levels in HGC-27). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.